3-Fluoroazetidine

概要

説明

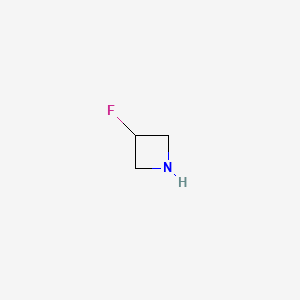

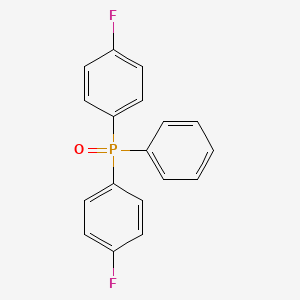

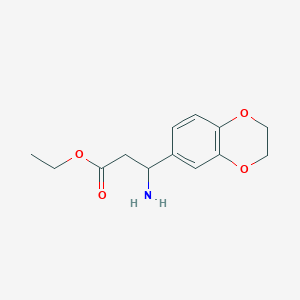

3-Fluoroazetidine is a fluorinated azetidine derivative with the molecular formula C₃H₆FN. It is a four-membered nitrogen-containing heterocycle with a fluorine atom attached to the third carbon. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoroazetidine typically involves the bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization. This method yields the 3-fluorinated azaheterocycles . Another approach involves the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, which can be achieved through a series of steps including protection, fluorination, and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

化学反応の分析

Types of Reactions

3-Fluoroazetidine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocycles.

Reduction Reactions: Reduction of this compound can lead to the formation of different amine derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Bromine and Fluorine Sources: For bromofluorination reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Cyclization Agents: For promoting the formation of cyclic structures.

Major Products Formed

The major products formed from the reactions of this compound include various fluorinated amines, cyclic compounds, and substituted azetidines .

科学的研究の応用

3-Fluoroazetidine has several scientific research applications, including:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a scaffold for designing new pharmaceuticals.

Agrochemicals: It is used in the synthesis of agrochemical compounds.

Dyestuffs: The compound serves as an intermediate in the production of dyes.

作用機序

The mechanism of action of 3-Fluoroazetidine involves its interaction with molecular targets through its fluorine atom and nitrogen-containing ring. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The nitrogen atom in the azetidine ring can act as a nucleophile, participating in various chemical reactions .

類似化合物との比較

Similar Compounds

3,3-Difluoroazetidine: A similar compound with two fluorine atoms attached to the third carbon.

Azetidine: The parent compound without the fluorine substitution.

3-Fluorooxetane: A related compound with an oxygen atom in the ring instead of nitrogen

Uniqueness

3-Fluoroazetidine is unique due to its specific fluorine substitution, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various chemical and pharmaceutical applications .

特性

IUPAC Name |

3-fluoroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FN/c4-3-1-5-2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYAZBFZFIUIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394068 | |

| Record name | 3-fluoroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690257-76-2 | |

| Record name | 3-fluoroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-Fluoroazetidine an attractive building block in medicinal chemistry?

A: this compound and its derivatives like this compound-3-carboxylic acid are structurally similar to proline and azetidine-2-carboxylic acid (Aze), both of which are naturally occurring amino acids. [, ] This similarity allows these fluorinated analogs to potentially mimic these natural amino acids in biological systems, leading to interesting biological activity. Furthermore, incorporating fluorine can alter a molecule's metabolic stability, lipophilicity, and conformational properties. [, ] These changes can enhance a drug's ability to cross biological membranes, resist degradation, and interact more favorably with its target.

Q2: Why is the stability of Aze-containing peptides a concern, and how does this compound address this issue?

A: Aze-containing peptides are prone to degradation via reverse aldol opening, particularly in environments with a pH above 8. [] This instability stems from the hydroxyl group in the Aze structure. this compound analogs are designed to overcome this limitation. Replacing the hydroxyl group with fluorine eliminates the possibility of reverse aldol cleavage, resulting in a more stable compound. [] This enhanced stability makes this compound derivatives promising candidates for developing new therapeutics.

Q3: How effective are existing synthetic routes for this compound and its derivatives?

A: Several research groups have developed synthetic routes for this compound and its derivatives. [, , ] Common strategies involve the use of N-protected alkenyl amines as starting materials. These undergo bromofluorination, followed by reduction and cyclization reactions to yield the desired this compound scaffold. [, , ] While these methods have proven successful, challenges remain in optimizing yields and developing more efficient and scalable synthetic routes.

Q4: What are the potential applications of this compound derivatives beyond medicinal chemistry?

A: While medicinal chemistry represents a primary area of interest, this compound's unique properties could be valuable in other fields. For instance, its incorporation into peptides and peptidomimetics could lead to new materials with enhanced stability and desirable properties. [] Furthermore, its use as a chiral building block in organic synthesis could lead to the development of new catalysts and asymmetric synthetic methodologies. Further research is necessary to fully explore and realize the broader potential of this intriguing molecule.

Q5: Are there any existing studies on the structure-activity relationship (SAR) of this compound derivatives?

A: Yes, research focusing on this compound derivatives as dipeptidyl peptidase IV (DPP IV) inhibitors reveals valuable SAR insights. [] These studies demonstrated that the potency and selectivity of these compounds are influenced by the substituents attached to the azetidine nitrogen. For example, bulky hydrophobic amino acid groups linked to the nitrogen generally lead to increased inhibitory activity against DPP IV. [] This highlights the importance of structural modifications in modulating the biological activity of this compound derivatives.

Q6: Has this compound been used in the development of any PET tracers?

A: Yes, researchers have successfully incorporated this compound into aryl-piperidine derivatives to develop potent and selective PET tracers for Cholesterol 24-hydroxylase (CH24H). [] These tracers demonstrated high selectivity for CH24H in both in vitro and in vivo studies. Furthermore, PET imaging in non-human primates validated the ability of these this compound containing tracers to target CH24H-expressed regions in the brain. [] This example highlights the potential of this compound as a valuable scaffold for developing novel imaging agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)

![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]-](/img/structure/B1273519.png)